methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
CAS No.:
Cat. No.: VC16774784
Molecular Formula: C32H28FNO5
Molecular Weight: 525.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H28FNO5 |
|---|---|
| Molecular Weight | 525.6 g/mol |
| IUPAC Name | methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C32H28FNO5/c1-37-31(35)30(17-22-15-16-23(18-29(22)33)38-19-21-9-3-2-4-10-21)34-32(36)39-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-16,18,28,30H,17,19-20H2,1H3,(H,34,36) |
| Standard InChI Key | HTBNUMUVUBLDBQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and Formula
Methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate possesses the molecular formula C₃₂H₂₈FNO₅ and a molecular weight of 525.6 g/mol. Its IUPAC name, methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoate, reflects the arrangement of its functional groups:
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A benzyloxy group (C₆H₅CH₂O-) attached to the para position of a fluorophenyl ring.
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An Fmoc-protected amino group [(9H-fluoren-9-ylmethoxy)carbonylamino] at the α-position of the propanoate backbone.
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A methyl ester (COOCH₃) at the carboxyl terminus.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₈FNO₅ |
| Molecular Weight | 525.6 g/mol |
| IUPAC Name | Methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoate |
| Canonical SMILES | COC(=O)C(CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| InChI Key | HTBNUMUVUBLDBQ-UHFFFAOYSA-N |
| PubChem CID | 134474649 |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of this compound involves multistep organic reactions to assemble its three primary components:
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Fluorophenyl-Benzyloxy Core: Introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution, leveraging the electron-withdrawing fluorine atom to direct substituents to the ortho and para positions.
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Fmoc Protection: The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, a standard method in peptide chemistry to prevent unwanted side reactions during subsequent coupling steps.
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Methyl Esterification: The carboxyl group is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.
Critical Reaction Steps
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Step 1: Synthesis of 4-(benzyloxy)-2-fluorophenylpropanoic acid via coupling of benzyl bromide with 2-fluoro-4-hydroxyphenylpropanoic acid.
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Step 2: Fmoc protection of the α-amino group using Fmoc-Cl and a base like diisopropylethylamine (DIPEA).
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Step 3: Esterification with methanol to yield the methyl ester.
Applications in Peptide Synthesis
Role of the Fmoc Group
The Fmoc protecting group is pivotal in solid-phase peptide synthesis (SPPS). Unlike the older tert-butoxycarbonyl (Boc) strategy, Fmoc deprotection occurs under mild basic conditions (e.g., piperidine), preserving acid-sensitive side chains. This compound’s Fmoc group ensures precise control during the sequential assembly of peptide chains.
Comparative Advantages
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Stability: Resistant to acidic conditions, enabling compatibility with Boc-based protocols.
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Orthogonality: Removable independently of other protective groups, facilitating complex peptide architectures.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key NMR signals include:
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¹H NMR:
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Aromatic protons (δ 6.8–7.8 ppm) from the fluorenyl and benzyloxy groups.
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Fluorophenyl protons (δ 6.5–7.2 ppm) split due to coupling with fluorine.
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Methyl ester singlet (δ 3.6–3.8 ppm).
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¹³C NMR:
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Carbonyl carbons (δ 165–175 ppm) from the ester and carbamate groups.
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Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 526.6 [M+H]⁺, consistent with the molecular weight of 525.6 g/mol.
Future Directions
Ongoing research aims to optimize the compound’s synthesis for industrial-scale peptide production and explore its utility in synthesizing fluorinated bioactive molecules, such as kinase inhibitors or GPCR agonists.
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